3-Chloropropane-1-sulfonamide
Overview
Description
3-Chloropropane-1-sulfonamide is an organic compound with the molecular formula C3H8ClNO2S and a molecular weight of 157.62 g/mol . It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a chlorinated propane chain. This compound is typically found as a solid and is known for its solubility in water and various organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropropane-1-sulfonamide generally involves the reaction of 3-chloropropane with ammonia to form 3-chloropropanamine. This intermediate is then reacted with sulfurous acid under alkaline conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs continuous flow protocols for the synthesis of sulfonyl chlorides from disulfides and thiols, using reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) for oxidative chlorination . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloropropane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or amines in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or N-chlorosuccinimide (NCS).
Major Products:
Substitution: Formation of sulfonamide derivatives.
Oxidation: Conversion to sulfonyl chlorides or other oxidized forms.
Scientific Research Applications
3-Chloropropane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceutical intermediates.
Biology: Employed in the study of enzyme inhibitors and as a building block for biologically active molecules.
Industry: Utilized in water treatment processes and as a cation exchange agent.
Mechanism of Action
The mechanism of action of 3-Chloropropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity or altering receptor function. This compound’s effects are mediated through pathways involving the inhibition of folate metabolism, which is crucial for DNA synthesis in bacteria .
Comparison with Similar Compounds
3-Chloropropanesulfonyl Chloride: An intermediate used in the preparation of enzymatic inhibitors.
4-Nitrophenylsulfonyltryptophan: A novel sulfonamide compound used in structural and computational studies.
Uniqueness: 3-Chloropropane-1-sulfonamide is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and applications. Its ability to act as a versatile intermediate in organic synthesis and its potential in medicinal chemistry distinguish it from other sulfonamide derivatives .
Properties
IUPAC Name |
3-chloropropane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO2S/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSSNRWVQWLVHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)N)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545065 | |
Record name | 3-Chloropropane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35578-28-0 | |
Record name | 3-Chloropropane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloropropane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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